Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)
Brand Name: Vulcanchem
CAS No.: 126110-37-0
VCID: VC0158162
InChI: InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
SMILES: CC1CCC(C1)C(=O)OC
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)

CAS No.: 126110-37-0

Cat. No.: VC0158162

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) - 126110-37-0

Specification

CAS No. 126110-37-0
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name methyl (1R,3R)-3-methylcyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Standard InChI Key JEKZTDHRSRGRJE-RNFRBKRXSA-N
Isomeric SMILES C[C@@H]1CC[C@H](C1)C(=O)OC
SMILES CC1CCC(C1)C(=O)OC
Canonical SMILES CC1CCC(C1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is a methyl ester derivative of cyclopentanecarboxylic acid with a methyl substituent at the third carbon position. The "trans-" designation indicates the specific stereochemical arrangement of the methyl group relative to the carboxylic acid function.

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValue
CAS Registry Number126110-37-0
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
IUPAC NameMethyl trans-3-methylcyclopentanecarboxylate
Chemical FamilyCyclic carboxylic acid esters

The molecular structure features a five-membered carbocyclic ring (cyclopentane) with a methoxycarbonyl group (-COOCH₃) and a methyl group (-CH₃) in a trans configuration, meaning they are positioned on opposite sides of the ring plane.

Structural Characteristics

The cyclopentane ring provides conformational rigidity to the molecule, while the trans configuration of the methyl group relative to the carboxyl function creates specific spatial orientation that influences the compound's reactivity and biological interactions. This stereochemical arrangement distinguishes it from its cis isomer and contributes to its unique chemical behavior.

Synthesis Methods

The synthesis of cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) typically employs esterification reactions using appropriate precursors and catalysts.

Esterification Pathway

The primary synthetic route involves the esterification of trans-3-methylcyclopentanecarboxylic acid with methanol. This reaction is commonly catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process generally follows this sequence:

  • Activation of the carboxylic acid with an acid catalyst

  • Nucleophilic attack by methanol

  • Elimination of water

  • Formation of the methyl ester product

Reaction conditions typically include refluxing the mixture to ensure complete esterification, with careful monitoring to achieve the desired stereochemical configuration.

Alternative Synthetic Approaches

Alternative approaches may involve:

  • Selective reduction of appropriate cyclopentanone precursors

  • Ring-closing reactions of suitable linear precursors

  • Stereoselective methylation of cyclopentanecarboxylic acid methyl ester

These alternatives can be employed when specific stereochemical control is required or when working with particular starting materials.

Chemical Reactivity

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) exhibits reactivity typical of carboxylic acid esters, with additional considerations due to its cyclic structure and methyl substituent.

Ester Hydrolysis

The compound can undergo hydrolysis under both acidic and basic conditions, reverting to the parent carboxylic acid. Under basic conditions (saponification), the reaction proceeds as follows:

C₈H₁₄O₂ + NaOH → C₇H₁₂O₂Na + CH₃OH

This reaction is particularly important in synthetic pathways where the ester serves as a protecting group for the carboxylic acid function.

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH₄) or similar reducing agents converts the ester to the corresponding primary alcohol:

C₈H₁₄O₂ + 2H⁻ → C₇H₁₃CH₂OH

This transformation provides access to functionalized cyclopentyl alcohols that serve as versatile synthetic intermediates.

Transesterification

The methyl ester group can undergo transesterification with other alcohols, allowing for the preparation of various ester derivatives:

C₈H₁₄O₂ + R-OH ⇌ C₇H₁₃COOR + CH₃OH

This reaction enables structural diversification for structure-activity relationship studies in medicinal chemistry applications.

Biological ActivityDescription
AntimicrobialDisruption of microbial cell membranes
Anti-inflammatoryModulation of inflammatory signaling pathways
AntioxidantFree radical scavenging capabilities

These activities are attributed to the lipophilic nature of the cyclopentane ring combined with the polar ester group, which facilitates interaction with biological membranes and receptors.

Structure-Activity Relationship Considerations

The trans configuration of the methyl substituent relative to the ester function likely influences the compound's three-dimensional orientation and its interactions with biological targets. This specific stereochemistry may enhance or diminish certain bioactivities compared to the cis isomer or other structural analogues.

Research Applications

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) has several important applications in chemical research and development.

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex cyclopentane derivatives. Its functionalized structure allows for selective modifications at either the ester group or the cyclopentane ring.

Pharmaceutical Development

In medicinal chemistry, this compound and related structures are explored as building blocks for drug candidates. The cyclopentane scaffold appears in numerous bioactive compounds, and functionalized derivatives like this ester can provide entry points to novel therapeutic agents.

Material Science Applications

Cyclopentane derivatives, including functionalized esters, have potential applications in material science, particularly in the development of specialty polymers and advanced materials. The rigid cyclic structure contributes useful physical properties to resulting materials.

Comparative Analysis with Related Compounds

Understanding the relationship between cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) and similar compounds provides valuable insights into structure-property relationships.

Comparison with Cis Isomer

The trans configuration of this compound distinguishes it from its cis isomer (where the methyl and carboxyl groups are on the same side of the ring plane). This stereochemical difference affects:

  • Molecular shape and dipole moment

  • Reactivity patterns in certain transformations

  • Potential interactions with biological targets

While the cis isomer (Cyclopentanecarboxylic acid, 3-methyl-, (1R,3S)-rel- mentioned in search result ) has been documented with different physical properties, the trans configuration of our target compound may confer distinct advantages for specific applications .

Comparison with Other Cyclopentane Derivatives

Several related compounds appear in the search results, including:

CompoundKey Structural DifferencePotential Functional Difference
Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester Additional methylene group at position 4Enhanced reactivity due to exocyclic double bond
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester Ketone function at position 2Increased electrophilicity and potential for further functionalization
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid Dicarboxylic acid derivativeDifferent polarity and hydrogen bonding capabilities

These comparisons illustrate how subtle structural modifications can significantly alter chemical and biological properties.

PropertyExpected Value/Range
Physical StateColorless liquid at room temperature
Boiling PointApproximately 190-220°C at atmospheric pressure
SolubilitySoluble in common organic solvents (ethanol, acetone, diethyl ether); limited solubility in water
DensityApproximately 0.9-1.1 g/cm³

Analytical Characterization

Identification and characterization of this compound typically employ various instrumental techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide structural confirmation and stereochemical information

  • Infrared (IR) spectroscopy: Characteristic absorptions for ester carbonyl (approximately 1735-1750 cm⁻¹)

  • Mass Spectrometry (MS): Molecular ion peak at m/z 142 with fragment patterns characteristic of methyl esters and cyclopentane derivatives

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Useful for purity analysis and separation from isomers

Future Research Directions

Several promising research directions could expand our understanding and applications of cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI).

Structure-Activity Relationship Studies

Systematic modification of the basic structure to identify key structural features responsible for specific biological activities would be valuable for medicinal chemistry applications.

Catalytic Applications

Investigation of this compound and derivatives as ligands or precursors for catalytic systems, particularly in asymmetric synthesis, represents an intriguing research direction.

Green Chemistry Approaches

Development of more environmentally friendly synthesis methods using renewable resources, catalytic processes, or flow chemistry techniques would enhance the sustainability profile of this compound's production and use.

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